molecular formula C22H26N2O5S2 B2908329 Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 321967-75-3

Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2908329
CAS No.: 321967-75-3
M. Wt: 462.58
InChI Key: XQCNZZHKFWMOJY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a sulfonamide group, and a tetrahydrobenzo[b]thiophene core

Preparation Methods

The synthesis of Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the tetrahydrobenzo[b]thiophene core: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.

    Introduction of the sulfonamide group: This step involves the reaction of the tetrahydrobenzo[b]thiophene intermediate with a sulfonyl chloride in the presence of a base.

    Attachment of the pyrrolidine ring: The sulfonamide intermediate is then reacted with pyrrolidine under appropriate conditions to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield the ethyl ester.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the ester group to an alcohol.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, it can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of sulfonamide-containing compounds with biological targets.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The pyrrolidine ring can enhance binding affinity through additional interactions with the target protein.

Comparison with Similar Compounds

    Sulfanilamide: A simple sulfonamide used as an antibacterial agent.

    Thiophene-2-carboxylic acid: A basic thiophene derivative used in various chemical syntheses.

    Pyrrolidine-2-carboxylic acid: A pyrrolidine derivative with applications in medicinal chemistry.

Properties

IUPAC Name

ethyl 2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S2/c1-2-29-22(26)19-17-7-3-4-8-18(17)30-21(19)23-20(25)15-9-11-16(12-10-15)31(27,28)24-13-5-6-14-24/h9-12H,2-8,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCNZZHKFWMOJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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